Ethyl 4-[(3-butyl-2-ethylsulfonylimidazol-4-yl)methyl]piperazine-1-carboxylate
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Overview
Description
Ethyl 4-[(3-butyl-2-ethylsulfonylimidazol-4-yl)methyl]piperazine-1-carboxylate is a complex organic compound that features a piperazine ring substituted with an ethyl ester group and an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[(3-butyl-2-ethylsulfonylimidazol-4-yl)methyl]piperazine-1-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the imidazole ring, followed by the introduction of the butyl and ethylsulfonyl groups. The final steps involve the formation of the piperazine ring and the esterification to introduce the ethyl ester group. Common reagents used in these reactions include dimethylformamide (DMF), ethyl chloroformate, and various catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of high-throughput screening and optimization of reaction conditions is crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[(3-butyl-2-ethylsulfonylimidazol-4-yl)methyl]piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the imidazole ring, using reagents like sodium hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of secondary amines.
Scientific Research Applications
Ethyl 4-[(3-butyl-2-ethylsulfonylimidazol-4-yl)methyl]piperazine-1-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of Ethyl 4-[(3-butyl-2-ethylsulfonylimidazol-4-yl)methyl]piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-[(3-butyl-2-methylimidazol-4-yl)methyl]piperazine-1-carboxylate
- Ethyl 4-[(3-butyl-2-ethylimidazol-4-yl)methyl]piperazine-1-carboxylate
Uniqueness
Ethyl 4-[(3-butyl-2-ethylsulfonylimidazol-4-yl)methyl]piperazine-1-carboxylate is unique due to the presence of the ethylsulfonyl group, which can significantly alter its chemical properties and biological activity compared to similar compounds. This uniqueness makes it a valuable compound for specific research and industrial applications .
Properties
IUPAC Name |
ethyl 4-[(3-butyl-2-ethylsulfonylimidazol-4-yl)methyl]piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H30N4O4S/c1-4-7-8-21-15(13-18-16(21)26(23,24)6-3)14-19-9-11-20(12-10-19)17(22)25-5-2/h13H,4-12,14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYZJLUTYHXZGBL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=CN=C1S(=O)(=O)CC)CN2CCN(CC2)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H30N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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